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molecular formula C10H12ClNO B8593306 Propan-2-yl 2-chlorobenzene-1-carboximidate CAS No. 84377-03-7

Propan-2-yl 2-chlorobenzene-1-carboximidate

Cat. No. B8593306
M. Wt: 197.66 g/mol
InChI Key: AGJWDYZXJKUIOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04431667

Procedure details

Ten grams (0.100 moles) of fluorosulfuric acid is placed in a flask equipped with a dry ice condenser and maintained at -78° (dry ice/isopropanol bath) under an atmosphere of dry nitrogen. To this is added about 25 ml of propylene with moderate stirring giving an orange-colored solution. The reaction mixture is stirred for 15 min. and then diluted with 100 ml of methylene chloride, precooled to -50° C. To this is added at once 15.6 g (0.100 moles) of 2-chlorobenzamide and the mixture stirred at ambient temperature for 18 hrs. giving a deep purple-red solution. The reaction mixture is then poured into 300 ml. of 1 N sodium hydroxide with rapid stirring. After standing briefly the layers are separated. Dilution with saturated sodium chloride solution and methylene chloride facilitates separation of the layers. The turbid organic phase is dried (Na2SO4), filtered through celite filter aid, and the solvent removed in vacuo. The residue is triturated with hexane (Skellysolve B®) and filtered, thereby removing any unreacted 2-chlorobenzamide. The filtrate is distilled under reduced pressure to afford 1-methylethyl 2-chlorobenzenecarboximidate as an oil.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Name
dry ice isopropanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
15.6 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
S(F)(=O)(=O)O.C(=O)=O.[CH:9]([OH:12])([CH3:11])[CH3:10].C=CC.[Cl:16][C:17]1[CH:25]=[CH:24][CH:23]=[CH:22][C:18]=1[C:19]([NH2:21])=O.[OH-].[Na+]>C(Cl)Cl>[Cl:16][C:17]1[CH:25]=[CH:24][CH:23]=[CH:22][C:18]=1[C:19](=[NH:21])[O:12][CH:9]([CH3:11])[CH3:10] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
S(O)(=O)(=O)F
Step Two
Name
dry ice isopropanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.C(C)(C)O
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
C=CC
Step Four
Name
Quantity
15.6 g
Type
reactant
Smiles
ClC1=C(C(=O)N)C=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with moderate stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a dry ice condenser
CUSTOM
Type
CUSTOM
Details
giving an orange-colored solution
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 15 min.
Duration
15 min
CUSTOM
Type
CUSTOM
Details
precooled to -50° C
STIRRING
Type
STIRRING
Details
the mixture stirred at ambient temperature for 18 hrs
Duration
18 h
CUSTOM
Type
CUSTOM
Details
giving a deep purple-red solution
ADDITION
Type
ADDITION
Details
The reaction mixture is then poured into 300 ml
CUSTOM
Type
CUSTOM
Details
are separated
CUSTOM
Type
CUSTOM
Details
separation of the layers
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The turbid organic phase is dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered through celite
FILTRATION
Type
FILTRATION
Details
filter aid
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is triturated with hexane (Skellysolve B®)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
removing any unreacted 2-chlorobenzamide
DISTILLATION
Type
DISTILLATION
Details
The filtrate is distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C(OC(C)C)=N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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